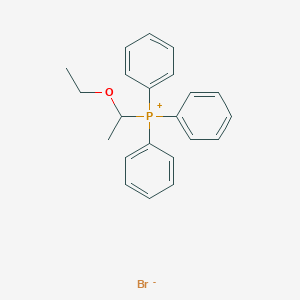
(1-Ethoxyethyl)(triphenyl)phosphanium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Ethoxyethyl)(triphenyl)phosphanium bromide is an organophosphorus compound that features a triphenylphosphonium group bonded to an ethoxyethyl moiety. This compound is often used in organic synthesis, particularly in the Wittig reaction, which is a key method for forming carbon-carbon double bonds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1-Ethoxyethyl)(triphenyl)phosphanium bromide typically involves the reaction of triphenylphosphine with an appropriate alkyl halide. For example, triphenylphosphine can react with ethyl bromide under controlled conditions to form the desired product . The reaction is usually carried out in a solvent such as acetone, and the mixture is heated to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through crystallization and other separation techniques to remove any impurities .
Análisis De Reacciones Químicas
Types of Reactions: (1-Ethoxyethyl)(triphenyl)phosphanium bromide primarily undergoes substitution reactions. It is a key reagent in the Wittig reaction, where it reacts with aldehydes or ketones to form alkenes . This reaction is highly valuable in organic synthesis for constructing carbon-carbon double bonds.
Common Reagents and Conditions: The Wittig reaction involving this compound typically requires a strong base such as butyl lithium to generate the ylide intermediate . The reaction is carried out under anhydrous conditions to prevent the decomposition of the ylide .
Major Products: The major products of the Wittig reaction using this compound are alkenes and triphenylphosphine oxide . The specific alkene formed depends on the aldehyde or ketone used in the reaction.
Aplicaciones Científicas De Investigación
(1-Ethoxyethyl)(triphenyl)phosphanium bromide has a wide range of applications in scientific research. In chemistry, it is used as a reagent in the synthesis of various organic compounds, including natural products and pharmaceuticals . In biology, it has been employed in the study of enzyme mechanisms and as a probe for investigating biochemical pathways . In medicine, it is used in the development of new drugs and therapeutic agents . Industrially, it is utilized in the production of fine chemicals and materials .
Mecanismo De Acción
The mechanism of action of (1-Ethoxyethyl)(triphenyl)phosphanium bromide in the Wittig reaction involves the formation of a phosphorus ylide intermediate . This ylide then reacts with the carbonyl group of an aldehyde or ketone to form a betaine intermediate, which subsequently undergoes a [2+2] cycloaddition to form a four-membered oxaphosphetane ring . The ring then decomposes to yield the desired alkene and triphenylphosphine oxide .
Comparación Con Compuestos Similares
Similar Compounds:
- (1-Ethoxycarbonyl)ethyl(triphenyl)phosphonium bromide
- (1-Propyl)triphenylphosphonium bromide
- (1-(Ethoxycarbonyl)ethyl)triphenylphosphonium bromide
Uniqueness: (1-Ethoxyethyl)(triphenyl)phosphanium bromide is unique due to its specific structure, which allows it to participate effectively in the Wittig reaction. Its ethoxyethyl group provides steric and electronic properties that can influence the reactivity and selectivity of the reaction, making it a valuable reagent in organic synthesis .
Propiedades
Número CAS |
95209-71-5 |
|---|---|
Fórmula molecular |
C22H24BrOP |
Peso molecular |
415.3 g/mol |
Nombre IUPAC |
1-ethoxyethyl(triphenyl)phosphanium;bromide |
InChI |
InChI=1S/C22H24OP.BrH/c1-3-23-19(2)24(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22;/h4-19H,3H2,1-2H3;1H/q+1;/p-1 |
Clave InChI |
DAZDGHUHFCKXJZ-UHFFFAOYSA-M |
SMILES canónico |
CCOC(C)[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




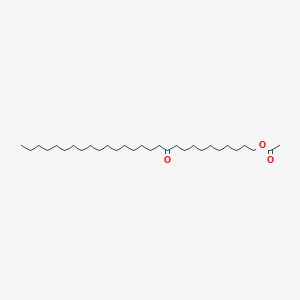
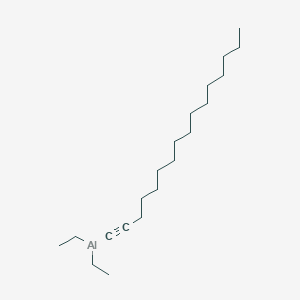

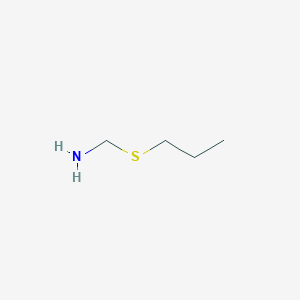

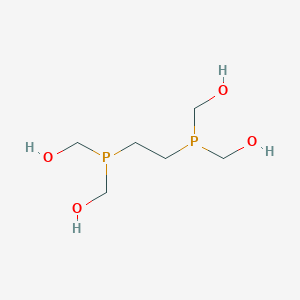



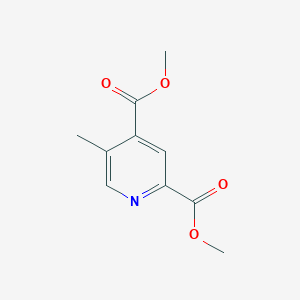
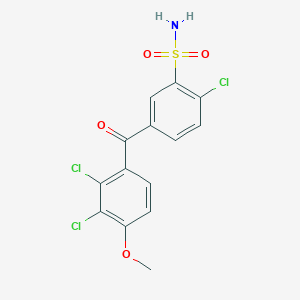
![2-[(Pyridin-2-yl)sulfanyl]benzoic acid](/img/structure/B14358361.png)
